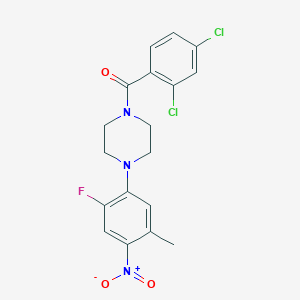![molecular formula C13H18Cl3NO2 B4882079 N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-2-propanamine](/img/structure/B4882079.png)
N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-2-propanamine
Overview
Description
N-{2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl}-2-propanamine, commonly known as triclosan, is a synthetic antibacterial and antifungal agent that is widely used in personal care products, such as soaps, toothpaste, and deodorants. It was first introduced in the 1970s and has since become one of the most commonly used antimicrobial agents in consumer products.
Mechanism of Action
Triclosan works by inhibiting the synthesis of bacterial cell walls and disrupting the bacterial membrane, leading to cell death. It also interferes with the bacterial enzyme enoyl-acyl carrier protein reductase, which is involved in fatty acid synthesis.
Biochemical and Physiological Effects:
Triclosan has been shown to have a number of biochemical and physiological effects, including reducing the growth rate of bacteria, altering the composition of bacterial cell walls, and disrupting the bacterial membrane. It has also been shown to have an effect on the immune system, reducing the production of cytokines and chemokines.
Advantages and Limitations for Lab Experiments
The advantages of using triclosan in lab experiments include its broad-spectrum antimicrobial activity, its stability, and its availability. However, there are also limitations to its use, including its potential toxicity to aquatic organisms and its potential to promote the development of antibiotic-resistant bacteria.
Future Directions
There are several future directions for research on triclosan, including:
1. Investigating the potential for triclosan to promote the development of antibiotic-resistant bacteria.
2. Studying the potential for triclosan to have adverse effects on human health, such as disrupting the endocrine system.
3. Developing new antimicrobial agents that are more effective and less toxic than triclosan.
4. Investigating the potential for triclosan to be used in the treatment of bacterial infections, particularly those that are resistant to conventional antibiotics.
5. Studying the environmental impact of triclosan and developing strategies for its safe disposal.
In conclusion, triclosan is a widely used synthetic antibacterial and antifungal agent that has been extensively studied for its antimicrobial properties. It has a broad range of scientific research applications and has been used as a model compound for studying the mechanism of action of other antimicrobial agents. Despite its advantages, there are also limitations to its use, and there is a need for further research to develop new, more effective, and less toxic antimicrobial agents.
Scientific Research Applications
Triclosan has been extensively studied for its antimicrobial properties and has been used in a wide range of scientific research applications, including microbiology, pharmacology, and toxicology. It has been used as a model compound for studying the mechanism of action of other antimicrobial agents and as a tool for investigating the role of bacterial resistance in the development of new antibiotics.
properties
IUPAC Name |
N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl3NO2/c1-9(2)17-3-4-18-5-6-19-13-11(15)7-10(14)8-12(13)16/h7-9,17H,3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACOJWZGCSWQEKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOCCOC1=C(C=C(C=C1Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-[2-(2,4,6-trichlorophenoxy)ethoxy]ethyl]propan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-iodo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4882002.png)




![4-{[5-(4-methyl-2-nitrophenyl)-2-furyl]methylene}-2-(4-methylphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B4882047.png)

![diethyl 5-[(anilinocarbonothioyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4882064.png)
![1-(2-methylbenzyl)-N-{[1-(2-phenylethyl)-4-piperidinyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4882066.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-3-(4-methylphenoxy)propanamide](/img/structure/B4882082.png)
![1-(mesityloxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4882093.png)

![3-benzyl-5-{3-[4-(dimethylamino)phenyl]-2-propen-1-ylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4882105.png)
![3-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(3-pyridinylmethyl)benzamide](/img/structure/B4882106.png)